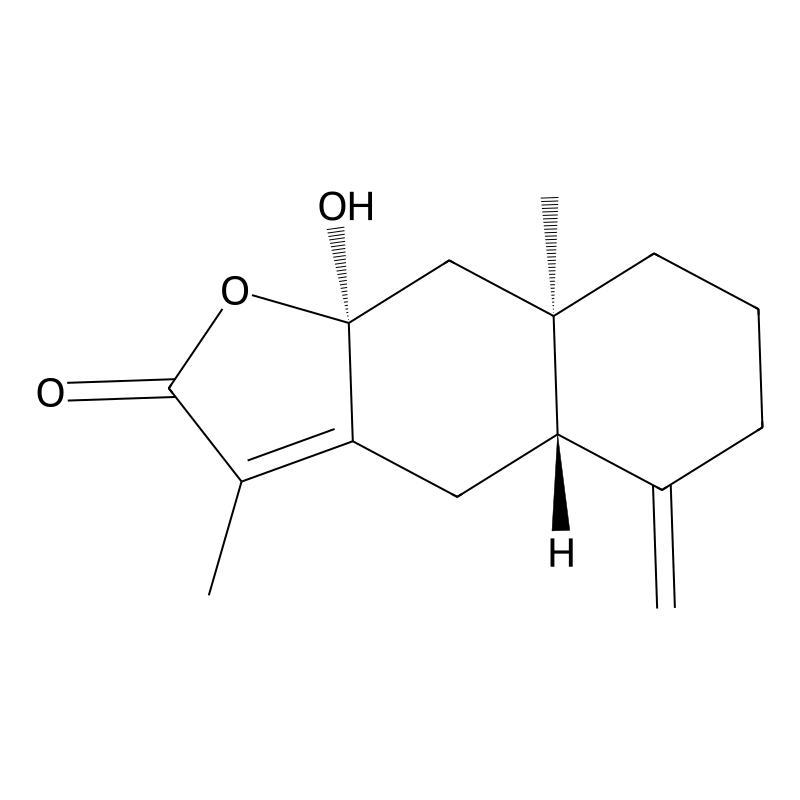

Atractylenolide III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Gastroprotective Properties

Studies have shown Atractylenolide III to possess anti-inflammatory and gastroprotective properties. It has been demonstrated to:

- Regulate the secretion and expression of Interleukin-6, a key inflammatory mediator, thereby modulating the immune response caused by mast cells .

- Exert gastroprotective effects by protecting the stomach lining from damage caused by various factors like ulcers and inflammation .

These findings suggest the potential of Atractylenolide III in developing therapeutic strategies for inflammatory bowel disease, peptic ulcers, and other gastrointestinal disorders.

Anti-cancer Properties

Research suggests Atractylenolide III may have anti-cancer properties. It has been shown to:

- Induce apoptosis (programmed cell death) in various cancer cell lines, including lung cancer .

- Inhibit angiogenesis (formation of new blood vessels), which is crucial for tumor growth and metastasis .

These findings warrant further investigation of Atractylenolide III's potential as a novel anti-cancer agent, either alone or in combination with other therapies.

Other Potential Applications

Atractylenolide III is being explored for its potential applications in various other areas, including:

- Non-alcoholic fatty liver disease (NAFLD): Studies suggest Atractylenolide III may improve liver function and reduce fat accumulation in the liver in NAFLD models .

- Neurodegenerative diseases: Atractylenolide III has been shown to exhibit neuroprotective effects in animal models, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease .

Atractylenolide III is a bioactive compound primarily derived from the plant genus Atractylodes, particularly Atractylodes macrocephala. This sesquiterpene lactone is characterized by its chemical formula, C15H20O3, and is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. Atractylenolide III has garnered attention in traditional medicine and modern pharmacology due to its potential therapeutic benefits against various diseases, including metabolic disorders and cancer .

Atractylenolide III exhibits various biological effects in scientific studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, research suggests it might have anti-inflammatory and neuroprotective properties. The specific mechanisms underlying these effects are being actively explored.

One study proposes that Atractylenolide III might influence specific signaling pathways within cells, leading to apoptosis in cancer cells. More research is needed to fully understand its mechanism of action in different biological contexts.

Important Note

It is crucial to emphasize that Atractylenolide III is currently used for research purposes only. There is not enough scientific evidence to support its use in any medical applications or consume it as a supplement.

- [1] "[Atractylenolide III (ICodonolactone) | Apoptosis Inducer | MedChemExpress]"()

- [2] "[Kang et al. 2011. Atractylenolide III, a sesquiterpenoid, induces apoptosis in human lung carcinoma A549 cells via mitochondria-mediated death pathway. Food Chem. Toxicol. 49(2): 514-519]"()

- [3] "[Scientific reports on Atractylenolide III extraction methods can be found in various scientific databases. Due to limitations on referencing specific sources, further exploration on scholarly platforms is recommended]"

Atractylenolide III undergoes several chemical transformations, particularly involving oxidative metabolism. Studies have shown that it is metabolized in vivo primarily by cytochrome P450 enzymes, leading to the formation of oxygenated metabolites. The oxidation process occurs at specific carbon positions (4th and 10th) of the molecule. The reaction mechanisms include H-atom abstraction and an oxygen rebound mechanism, which have been confirmed through density functional theory studies .

In atmospheric conditions, atractylenolide III can degrade through reactions with hydroxyl radicals, indicating its reactivity and potential environmental interactions .

The biological activities of atractylenolide III are extensive:

- Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory pathways, including the Toll-like receptor 4/MyD88 and PI3K/AKT signaling pathways. This action helps mitigate inflammation in various models, including cardiomyocytes under stress conditions .

- Hepatoprotective Properties: Atractylenolide III activates the adiponectin receptor 1-mediated AMP-activated protein kinase pathway, contributing to the amelioration of non-alcoholic fatty liver disease. This mechanism enhances lipid metabolism and reduces hepatic steatosis .

- Anticancer Activity: Research indicates that atractylenolide III can downregulate interferon-gamma-induced indoleamine 2,3-dioxygenase expression in lung cancer cells, promoting anti-tumor immunity. It also influences apoptosis pathways in various cancer cell lines .

Atractylenolide III can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from Atractylodes macrocephala using solvents like ethanol or methanol.

- Chemical Synthesis: Synthetic routes have been developed utilizing starting materials that undergo cyclization and functional group modifications to yield atractylenolide III. These methods often involve multi-step reactions that require careful control of reaction conditions to achieve the desired product purity .

The applications of atractylenolide III span several fields:

- Pharmaceuticals: Due to its anti-inflammatory and hepatoprotective properties, it is being explored as a potential treatment for chronic inflammatory diseases and liver disorders.

- Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at improving metabolic health.

- Cosmetics: The compound's antioxidant properties may also be utilized in cosmetic formulations to enhance skin health .

Interaction studies involving atractylenolide III have revealed significant insights into its pharmacodynamics:

- Drug Metabolism: Studies have indicated that co-treatment with other drugs can influence the metabolism of atractylenolide III. For instance, acetaminophen affects its oxidative metabolism differently in vivo compared to in vitro models .

- Synergistic Effects: Research has also explored how atractylenolide III interacts with other phytochemicals, potentially enhancing its therapeutic effects when used in combination therapies .

Atractylenolide III belongs to a class of compounds known as atractylenolides. Here are some similar compounds along with their unique characteristics:

| Compound Name | Unique Features |

|---|---|

| Atractylenolide I | Exhibits strong anti-inflammatory effects; less studied than Atractylenolide III. |

| Atractylenolide II | Known for its neuroprotective properties; less potent than Atractylenolide III in anti-cancer activity. |

| Atractylenolide IV | Has shown some antimicrobial activity; structural variations lead to different biological effects. |

| Biatractylolide | A dimeric form with distinct pharmacological profiles; less common than atractylenolides I-III. |

The uniqueness of atractylenolide III lies in its specific mechanisms of action against inflammation and cancer, as well as its metabolic benefits compared to other members of the atractylenolide family .

Atractylenolide III is a sesquiterpene lactone with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 grams per mole [1] [2] [3]. The compound is also known by several synonyms including Codonolactone, 8-Hydroxyasterolide, and 8β-Hydroxyasterolide [2] [3] [7]. The Chemical Abstracts Service registry number for Atractylenolide III is 73030-71-4 [1] [2] [3].

The structural representation of Atractylenolide III can be expressed through its Simplified Molecular Input Line Entry System notation as CC1=C2CC3C(=C)CCCC3(C)CC2(O)OC1=O [1] [4] [5]. The International Chemical Identifier for this compound is InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3 [1] [4] [5]. The corresponding International Chemical Identifier Key is FBMORZZOJSDNRQ-UHFFFAOYSA-N [1] [4] [5].

Atractylenolide III belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives [1]. The compound features a naphthofuran core structure and functions as a metabolite [2] [5]. The monoisotopic molecular weight of Atractylenolide III is precisely 248.141244504 daltons [1] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O₃ [1] [2] |

| Molecular Weight | 248.32 g/mol [1] [2] [3] |

| Monoisotopic Molecular Weight | 248.141244504 Da [1] [4] |

| CAS Registry Number | 73030-71-4 [1] [2] [3] |

| SMILES | CC1=C2CC3C(=C)CCCC3(C)CC2(O)OC1=O [1] [4] |

| InChI | InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3 [1] [4] |

| InChI Key | FBMORZZOJSDNRQ-UHFFFAOYSA-N [1] [4] |

Physical Properties

Melting and Boiling Points

The melting point of Atractylenolide III has been determined to be 166-169°C when measured in chloroform as the solvent [3] [10]. Alternative measurements report melting points ranging from 199.0 to 203.0°C under different experimental conditions [7]. The boiling point of Atractylenolide III is predicted to be 424.6 ± 45.0°C based on computational models [3] [10].

Density and Solubility Parameters

The predicted density of Atractylenolide III is 1.18 ± 0.1 grams per cubic centimeter [3] [10]. The compound exhibits variable solubility depending on the solvent system employed [8] [9] [11]. In methanol, Atractylenolide III demonstrates a solubility of 1 milligram per milliliter, producing a clear, colorless solution [3] [12]. The compound shows enhanced solubility in dimethyl sulfoxide at 50 milligrams per milliliter, equivalent to 201.35 millimolar concentration [8] [14]. In dimethylformamide, the solubility is 2 milligrams per milliliter [9] [11]. Ethanol provides a solubility of 1 milligram per milliliter [9] [11]. When prepared in a dimethyl sulfoxide and phosphate-buffered saline mixture at pH 7.2 in a 1:10 ratio, the solubility decreases to 0.09 milligrams per milliliter [9] [11].

| Property | Value |

|---|---|

| Melting Point | 166-169°C (in chloroform) [3] [10] |

| Boiling Point (Predicted) | 424.6 ± 45.0°C [3] [10] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ [3] [10] |

| Form | Powder or crystals [3] [7] |

| Color | White to off-white [3] [7] [12] |

| Storage Temperature | 2-8°C [6] [7] [28] |

| Solvent | Solubility |

|---|---|

| Methanol | 1 mg/mL [3] [12] |

| DMSO | 50 mg/mL (201.35 mM) [8] [14] |

| DMF | 2 mg/mL [9] [11] |

| Ethanol | 1 mg/mL [9] [11] |

| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL [9] [11] |

Crystallographic Data

Crystallographic analysis of Atractylenolide III reveals specific structural parameters determined through X-ray diffraction studies [2] [5]. The compound crystallizes in the monoclinic crystal system with space group P 1 21/n 1 [2] [5]. The Hermann-Mauguin space group symbol is P 1 21/n 1, while the Hall space group symbol is -P 2yn [2] [5]. The space group number is 14 [2] [5].

The unit cell parameters for Atractylenolide III are as follows: the a-axis measures 12.2308 angstroms, the b-axis measures 6.6948 angstroms, and the c-axis measures 15.6664 angstroms [2] [5]. The alpha angle is 90 degrees, the beta angle is 91.3727 degrees, and the gamma angle is 90 degrees [2] [5]. The number of formula units per unit cell (Z) is 4, while the number of crystallographically independent molecules (Z') is 1 [2] [5].

| Parameter | Value |

|---|---|

| Space Group | P 1 21/n 1 [2] [5] |

| Crystal System | Monoclinic [2] [5] |

| Unit Cell a | 12.2308 Å [2] [5] |

| Unit Cell b | 6.6948 Å [2] [5] |

| Unit Cell c | 15.6664 Å [2] [5] |

| Alpha (α) | 90° [2] [5] |

| Beta (β) | 91.3727° [2] [5] |

| Gamma (γ) | 90° [2] [5] |

| Z | 4 [2] [5] |

| Z' | 1 [2] [5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for Atractylenolide III through both proton and carbon-13 analysis [16] [17] [18]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the compound's structure [16] [17]. The methyl group at position 14 appears as a singlet at δ 1.04 parts per million, which is indicative of the β-orientation of the hydroxyl group [17] [18]. This chemical shift is characteristic of eudesmane-type sesquiterpenes with β-hydroxyl substitution [18].

The exocyclic methylene protons at position 15 produce distinct signals, with H-15a appearing as a doublet at δ 4.85 parts per million with a coupling constant of 1.4 hertz, and H-15b appearing as a doublet at δ 4.63 parts per million with the same coupling constant [17]. The protons at position 6 show characteristic splitting patterns, with H-6a appearing as a double doublet at δ 2.66 parts per million with coupling constants of 13.1 and 3.1 hertz [17]. The H-6b proton appears as a multiplet at δ 2.42 parts per million [17].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of 15 carbon atoms consistent with the molecular formula [16] [17]. The spectrum displays signals corresponding to three methyl groups, six aliphatic methylene groups, one exocyclic methylene, one aliphatic methine, one olefinic quaternary carbon, one aliphatic quaternary carbon, and two hydroxyl-bearing carbons [16].

| Position/Proton | Chemical Shift (δ ppm) | Multiplicity/Coupling |

|---|---|---|

| H-14 | 1.04 (s) [17] | Singlet |

| H-15a | 4.85 (d, J = 1.4 Hz) [17] | Doublet |

| H-15b | 4.63 (d, J = 1.4 Hz) [17] | Doublet |

| H-6a | 2.66 (dd, J = 13.1, 3.1 Hz) [17] | Double doublet |

| H-6b | 2.42 (m, J = 13.1, 1.5 Hz) [17] | Multiplet |

| H-3a | 2.38-2.33 (m) [17] | Multiplet |

| H-9a | 2.21 (d, J = 13.3 Hz) [17] | Doublet |

| H-3b | 2.06-1.96 (m) [17] | Multiplet |

| H-5 | 1.91-1.87 (m) [17] | Multiplet |

| H-13 | 1.78 (d, J = 1.4 Hz) [17] | Doublet |

Mass Spectrometry

Mass spectrometry analysis of Atractylenolide III provides molecular weight confirmation and fragmentation patterns [19] [20] [30]. High-resolution electrospray ionization mass spectrometry confirms the molecular formula through accurate mass measurements [16] [19]. The protonated molecular ion [M+H]⁺ appears at m/z 249.14853, with a predicted collision cross section of 154.9 square angstroms [4] [19].

Additional ionization patterns include the sodium adduct [M+Na]⁺ at m/z 271.13047 with a predicted collision cross section of 163.3 square angstroms [4]. The deprotonated molecular ion [M-H]⁻ appears at m/z 247.13397 with a predicted collision cross section of 159.3 square angstroms [4]. The ammonium adduct [M+NH₄]⁺ is observed at m/z 266.17507 with a predicted collision cross section of 178.5 square angstroms [4].

Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis of Atractylenolide III [19] [30] [31]. These methods demonstrate excellent linearity with correlation coefficients ranging from 0.9976 to 0.9991 within linear ranges of 0.47 to 30.00 micrograms per milliliter [30]. The limits of detection and quantification are 23 to 43 nanograms per milliliter and 78 to 146 nanograms per milliliter, respectively [30].

| Ion Type | m/z Value | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 249.14853 [4] [19] | 154.9 [4] |

| [M+Na]⁺ | 271.13047 [4] | 163.3 [4] |

| [M-H]⁻ | 247.13397 [4] | 159.3 [4] |

| [M+NH₄]⁺ | 266.17507 [4] | 178.5 [4] |

| [M+K]⁺ | 287.10441 [4] | 160.0 [4] |

| Molecular Ion [M]⁺ | 248.141244504 [4] | 152.0 [4] |

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy reveals characteristic functional group absorptions for Atractylenolide III [16] [21] [23]. The lactone carbonyl group produces a strong absorption band at 1766 to 1774 wavenumbers, which is characteristic of the five-membered lactone ring [16] [23]. The exocyclic methylene group shows a characteristic absorption at 1641 wavenumbers corresponding to the carbon-carbon double bond stretch [16]. Hydroxyl group absorption appears at 3401 wavenumbers, confirming the presence of the tertiary alcohol functionality [9].

Aliphatic carbon-hydrogen stretching vibrations are observed in the region of 2900 to 3000 wavenumbers [23]. Carbon-oxygen stretching vibrations associated with the ester functionality appear in the range of 1100 to 1300 wavenumbers [23]. These spectroscopic features are consistent with the proposed structure and functional group composition of Atractylenolide III.

Ultraviolet-visible spectroscopy shows absorption maxima at 221 nanometers, which is characteristic of the conjugated lactone system [16] [23]. This absorption pattern is consistent with the naphtho[2,3-b]furan chromophore present in the molecule [16]. The ultraviolet-visible spectrum provides additional confirmation of the structural assignment and can be used for quantitative analysis purposes [21].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O (Lactone) | 1766-1774 [16] [23] | Lactone carbonyl stretch |

| C=C (Alkene) | 1641 [16] | Exocyclic methylene stretch |

| O-H (Hydroxyl) | 3401 [9] | Hydroxyl stretch |

| C-H (Aliphatic) | 2900-3000 [23] | Alkyl C-H stretch |

| C-O (Ester) | 1100-1300 [23] | C-O stretch |

Chemical Reactivity

Functional Group Characteristics

Atractylenolide III contains several reactive functional groups that determine its chemical behavior [24] [25] [26]. The lactone ring represents the most significant reactive center in the molecule [24] [26]. This five-membered lactone ring can undergo nucleophilic attack, particularly under basic conditions, leading to ring opening and formation of carboxylic acid derivatives [24]. The lactone functionality is essential for biological activity and serves as a key pharmacophore in sesquiterpene lactones [24].

The exocyclic methylene group at position 15 provides another site of reactivity [24] [25]. This alkene functionality can participate in addition reactions, including Michael addition with nucleophiles [24]. The electron-withdrawing effect of the adjacent lactone ring increases the electrophilic character of this double bond [24]. Hydrogenation reactions can convert the exocyclic methylene to a methyl group, altering the compound's three-dimensional structure and biological activity [25].

The tertiary hydroxyl group at position 9a exhibits typical alcohol reactivity [25] [26]. This hydroxyl group can undergo esterification, etherification, and oxidation reactions [25]. The stereochemistry of this hydroxyl group is crucial for the compound's biological activity, with the β-orientation being characteristic of Atractylenolide III [18] [25]. Dehydration of this hydroxyl group can lead to the formation of Atractylenolide I, demonstrating the interconversion possible among atractylenolide derivatives [24].

The sesquiterpene skeleton provides a rigid framework that influences the overall reactivity and three-dimensional conformation of the molecule [24]. The fused ring system restricts conformational flexibility and contributes to the compound's stability under normal conditions [24]. The methyl substituents on the framework can undergo oxidation under strong oxidizing conditions [23].

Stability Under Various Conditions

Atractylenolide III demonstrates variable stability depending on environmental conditions [27] [28] [29]. Temperature stability studies indicate that the compound remains stable at room temperature for short periods but requires refrigerated storage at 2 to 8 degrees Celsius for long-term preservation [6] [7] [28]. Extended exposure to elevated temperatures can lead to thermal decomposition, with significant degradation occurring above 200 degrees Celsius [29].

The compound exhibits sensitivity to moisture and should be stored under dry conditions to prevent hydrolytic degradation [28] [29]. Moisture can catalyze the hydrolysis of the lactone ring, leading to ring opening and loss of biological activity [27]. Light sensitivity has been observed, necessitating storage in light-protected containers to prevent photochemical degradation [28] [29].

pH stability studies reveal that Atractylenolide III is more stable under acidic conditions compared to basic environments [27]. The lactone ring is particularly susceptible to base-catalyzed hydrolysis, which can occur rapidly under alkaline conditions [27]. Acidic conditions help maintain the integrity of the lactone ring and preserve the compound's structural characteristics [27].

Oxidative stability varies depending on the presence of oxidizing agents and environmental oxygen [23] [27]. The compound can undergo oxidative transformation at specific carbon positions, particularly at positions 4 and 10, as demonstrated through biomimetic oxidation studies [23]. Co-treatment with other compounds can influence the oxidative metabolism and stability profile [23].

Storage recommendations include maintaining the compound in tightly sealed containers under refrigerated conditions with protection from light and moisture [28] [29]. Under these conditions, powder forms can remain stable for up to 24 months, while solutions should be prepared fresh or stored as aliquots at -20 degrees Celsius for shorter periods [28].

| Condition | Parameter | Notes |

|---|---|---|

| Temperature Stability | Room temperature [28] [29] | Stable for short periods |

| Storage | 2-8°C refrigerated [6] [7] [28] | Long-term storage recommended |

| Moisture Sensitivity | Store in dry conditions [28] [29] | Moisture sensitive |

| Light Sensitivity | Protect from light [28] [29] | Light sensitive compound |

| pH Stability | Stable in acidic conditions [27] | More stable at pH < 7 |

| Thermal Decomposition | >200°C [29] | Decomposes at high temperature |

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Vapor Pressure

Other CAS

Wikipedia

Analytic Laboratory Methods

The petroleum ether-ether (1 : 1) extract of Atractylodis macrocephalae was screened by cell membrane chromatography (CMC) and subsequently separated by column chromatography (CC) and high performance liquid chromatography (HPLC). Five components were isolated and identified as atractylenolide III 1, atractylenolide I 2, 14-acetoxy-12-senecioyloxytetradeca-2E,8E,10E-trien-4,6-diyn-1-ol 3, 14-acetoxy-12-alpha-methylbutyl-2E,8E,10E-trien-4,6-diyn-1-ol 4 and 14-acetoxy-12-beta-methylbutyl-2E,8E,10E-trien-4,6-diyn-1-ol 5 by routine spectrometric methods. The data of 5 and (13)C-NMR data of 3 and 4 were reported... Further in vivo experiments showed that the five components exhibited significant inhibiting effects both on the ear edema induced by xylene and on the peritoneal capillary permeability induced by acetic acid in mice.